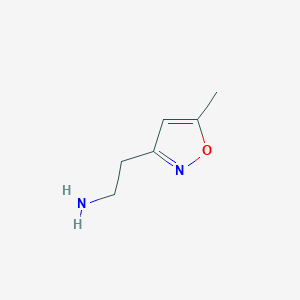
2-(5-Methylisoxazol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylisoxazol-3-yl)ethanamine is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production methods for 2-(5-Methylisoxazol-3-yl)ethanamine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Methylisoxazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert the compound into its corresponding amine or other reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the replacement of hydrogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
2-(5-Methylisoxazol-3-yl)ethanamine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylisoxazol-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
3-Amino-5-methylisoxazole: This compound shares the isoxazole ring structure but differs in the position and nature of the substituents.
N-(5-Methylisoxazol-3-yl)malonamide: Another compound with a similar isoxazole ring, used in studies of polymorphism and crystallization mechanisms.
Uniqueness: 2-(5-Methylisoxazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
2-(5-methyl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(2-3-7)8-9-5/h4H,2-3,7H2,1H3 |
Clave InChI |
HBDLQCGZQMJSNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


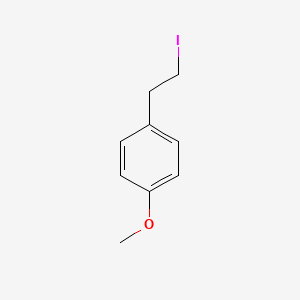
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
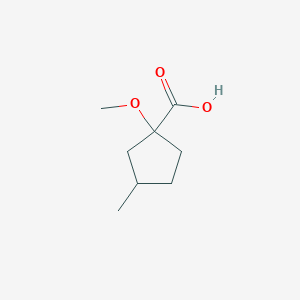
![Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)
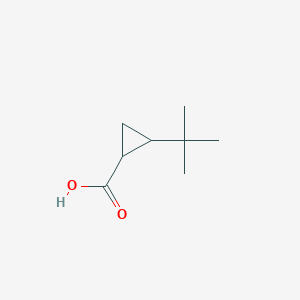
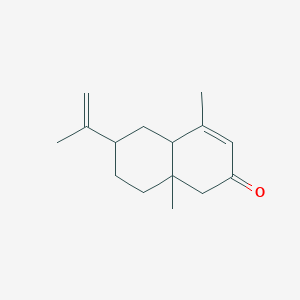

![5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one](/img/structure/B15127735.png)

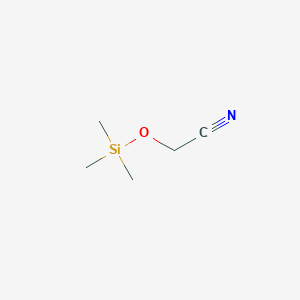
![21-Methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B15127760.png)
![rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans](/img/structure/B15127766.png)

![rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans](/img/structure/B15127778.png)
